molecular formula C13H10O3S B11777963 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde

Cat. No.: B11777963
M. Wt: 246.28 g/mol
InChI Key: AUZBGAWINVTAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde ( 1706447-93-9) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a benzodioxane moiety linked to a thiophene-2-carbaldehyde group, a structure present in various pharmacologically active molecules . Its molecular formula is C13H10O3S, and it has a molecular weight of 246.28 . In pharmaceutical research, this compound serves as a versatile precursor for the synthesis of more complex molecules. The aldehyde functional group is particularly valuable for further chemical transformations, including condensation reactions to form hydrazone derivatives or as a key intermediate in scaffold hopping strategies for drug discovery . For instance, structurally related benzodioxane-containing compounds have been identified as inhibitors of the PARP1 enzyme, a widely explored anticancer drug target . The compound's structure makes it a valuable intermediate for generating libraries of novel chalcone-like derivatives, which are known to exhibit a broad spectrum of biological activities . Beyond medicinal chemistry, this aldehyde is a candidate for constructing advanced organic materials. It can be utilized in the synthesis of Hydrogen-Bonded Organic Frameworks (HOFs), which are porous materials investigated for their potential in gas separation, proton conduction, and as platforms for charge carriers . The molecule's capacity to participate in specific intermolecular interactions, such as hydrogen bonding and π-stacking, is critical for the self-assembly of these structured frameworks . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O3S/c14-8-10-2-4-13(17-10)9-1-3-11-12(7-9)16-6-5-15-11/h1-4,7-8H,5-6H2

InChI Key

AUZBGAWINVTAAW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C=O

Origin of Product

United States

Preparation Methods

Chromium-Catalyzed Allenylation for Thiophene-Dioxine Coupling

A prominent method involves chromium-catalyzed allenylation, enabling the coupling of 2,3-dihydrobenzo[b][1,dioxine-6-carbaldehyde with propargyl bromides. As demonstrated by, the reaction employs a chiral Cr catalyst to achieve enantioselective synthesis. Key steps include:

  • Propargyl Bromide Preparation : Propargyl alcohols are treated with CBr4\text{CBr}_4 and triphenylphosphine (PPh3\text{PPh}_3) in dichloromethane (DCM) to generate propargyl bromides.

  • Catalytic Cycle : The Cr catalyst, ligated by a chiral bisphosphine ligand (e.g., (R,S)-L1), facilitates the allenylation of the aldehyde substrate. The reaction proceeds under nitrogen at 40°C for 8 hours, with manganese powder serving as a reductant.

This method achieves a 73% yield and 92% enantiomeric excess (ee) when using (R,S)-L1, as confirmed by HPLC analysis on a CHIRALPAK AD-3 column.

Table 1: Reaction Conditions for Cr-Catalyzed Allenylation

ParameterValue/Detail
CatalystCr/(R,S)-L1 or (S,R)-L1
Temperature40°C
Time8 hours
ReductantMn powder
Solvent1,4-Dioxane
Yield73%
Enantiomeric Excess (ee)92%

Bromination-Initiated Cross-Coupling Strategies

An alternative route involves brominating 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde to form (E)-6-(2-bromovinyl)-2,3-dihydrobenzo[b]dioxine, a key intermediate. The bromination employs CBr4\text{CBr}_4 and PPh3\text{PPh}_3 in DCM at 0°C, followed by room-temperature stirring. Subsequent Suzuki-Miyaura or Negishi coupling with thiophene-2-carbaldehyde derivatives completes the synthesis.

Table 2: Bromination Reaction Parameters

ParameterValue/Detail
Brominating AgentCBr4\text{CBr}_4
BasePPh3\text{PPh}_3
SolventDCM
Temperature0°C to room temperature
Work-UpFlash chromatography (hexanes/EtOAc)

Catalytic Asymmetric Synthesis and Ligand Design

Role of Chiral Ligands in Enantioselectivity

The enantioselectivity of the Cr-catalyzed method hinges on chiral bisphosphine ligands. For instance, (R,S)-L1 induces a configurationally stable allenylation transition state, as evidenced by HPLC retention times of 4.2 min (major) and 4.5 min (minor). Ligand electronic properties and steric bulk are critical for suppressing racemization.

Substrate Scope and Limitations

The method tolerates diverse aldehydes, including aromatic and heteroaromatic variants. However, sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) exhibit reduced yields (<50%).

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel chromatography with hexanes/ethyl acetate gradients (5:1 to 3:1). This removes unreacted aldehyde and propargyl bromide byproducts.

Spectroscopic Analysis

1H NMR (500 MHz, CDCl3): Key peaks include δ 7.88–7.83 (m, 2H, aromatic), 5.01 (t, J=7.2J = 7.2 Hz, 1H, allenyl proton), and 1.11 (dd, J=7.5J = 7.5, 4.1 Hz, 18H, triisopropylsilyl).
13C NMR (151 MHz, CDCl3): Signals at δ 195.2 (carbonyl), 120.4–140.1 (aromatic carbons), and 18.9 (triisopropylsilyl).

Mechanistic Insights and Side Reactions

Radical vs. Polar Pathways

The Cr-catalyzed reaction proceeds via a radical mechanism, with Mn powder facilitating single-electron transfers. ESR studies confirm the presence of Cr(III) intermediates during the catalytic cycle.

Competing Elimination Reactions

Propargyl bromides may undergo elimination to form alkynes, especially under basic conditions. This is mitigated by using anhydrous MgSO4\text{MgSO}_4 and controlled stoichiometry of PPh3\text{PPh}_3.

Industrial-Scale Considerations

Solvent Recovery and Cost Analysis

1,4-Dioxane, while effective, poses toxicity concerns. Substituting with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that thiophene derivatives, including 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde, exhibit significant antioxidant properties. A study demonstrated that these compounds can inhibit free radical-induced lipid oxidation, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents .

3. Anticancer Potential
Thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines. Studies have reported that specific substitutions on the thiophene ring enhance antiproliferative activity, making these compounds promising candidates for anticancer drug development .

Material Science Applications

1. Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives allow them to be utilized in the development of conductivity-based sensors. Their ability to conduct electricity makes them suitable for applications in electronic devices and sensors .

2. Dyes and Pigments
Due to their vibrant colors and stability, thiophene compounds are also explored as dyes and pigments in various industrial applications. Their chemical structure allows for modifications that can enhance color properties and durability .

Table 1: Biological Activities of this compound

Activity TypeTest OrganismResult
AntioxidantLipid peroxidationInhibition rate: 19-30%
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
CytotoxicityCancer cell linesSignificant antiproliferative activity

Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of various thiophene derivatives. The results indicated that those with specific structural modifications exhibited enhanced antioxidant activity compared to standard reference compounds .

Case Study 2: Antimicrobial Testing
In another investigation, several thiophene-based compounds were tested against pathogenic fungi and bacteria. The findings showed that certain derivatives effectively inhibited microbial growth, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : The target compound exhibits higher yields (80–85%) compared to analogs like the oxadiazole derivatives in (12–58%), likely due to optimized cross-coupling conditions using Pd(PPh₃)₂Cl₂ .
  • Thermal Stability : Carbazole-substituted analogs (e.g., 6a) exhibit higher melting points (140–145°C vs. 75–80°C for triphenylamine-substituted 6b), suggesting enhanced rigidity from planar carbazole systems .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The target compound’s aldehyde C=O stretch (~1672 cm⁻¹, ) aligns with analogs like 6a (1592 cm⁻¹) but differs due to electronic effects from substituents. Carbazole-containing compounds show additional aromatic C–H stretches (~737 cm⁻¹) .
  • NMR Analysis : The aldehyde proton in the target (δ 9.82 ppm, CDCl₃) is deshielded compared to 6b (δ 9.86 ppm), reflecting subtle electronic variations from substituents .
  • Crystallography : While the target’s crystal structure is unreported, details a related thiazolidine-2,4-dione derivative with a dihydrodioxin moiety, highlighting planar geometry and intermolecular hydrogen bonding, which may inform solubility predictions .

Stability and Reactivity

  • Electrochemical Stability: The electron-rich dihydrodioxin moiety likely enhances oxidative stability compared to non-aromatic analogs. However, the aldehyde group remains susceptible to nucleophilic attack, as seen in the synthesis of compound 9 (), where it reacts with amines or thiols .
  • Purity : The target compound’s high purity (98%, ) surpasses many analogs in (12–58%), underscoring optimized purification protocols.

Biological Activity

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological effects observed in research.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10O3S
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 790681-94-6

Biological Activity Overview

Research indicates that compounds related to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) structures exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of this compound have been assessed through various studies.

The compound's mechanisms of action are hypothesized to involve:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within cells, influencing their activity and leading to therapeutic effects.
  • Biochemical Pathways : It is believed that this compound can modulate several biochemical pathways, potentially affecting cellular proliferation and apoptosis.

Antitumor Activity

Studies have shown that derivatives of 5-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • A study reported that compounds similar to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) were effective against various cancer types including breast and lung cancer cells .

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties:

  • Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

  • Bacterial Inhibition : The compound exhibited inhibitory activity against several bacterial strains in laboratory settings .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective concentrations for therapeutic use.
Study 2Showed reduction in inflammatory markers in animal models treated with the compound during induced inflammation.
Study 3Reported antibacterial activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values suggesting potential for development as an antimicrobial agent.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons at δ 7.69 (s, 1H) and δ 7.12–7.10 (m, 2H) .
    • Dihydrodioxin methylene protons at δ 4.25–4.30 (m, 4H) .
    • Carbaldehyde proton at δ 9.80–9.85 (s, 1H) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 262 [M-H]⁻ .
  • FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

What are the primary biological targets of this compound, and how are associated assays designed?

Basic
The compound and analogs show activity against:

  • Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition assays use ATP-competitive luminescence-based kits (IC₅₀ ~1–10 µM) .
  • Tau protein aggregation : Monitored via thioflavin-T fluorescence in Alzheimer’s disease models .
  • Anti-inflammatory targets (COX-2) : Evaluated via prostaglandin E₂ ELISA in macrophage cell lines .

How can researchers address low yields or reproducibility issues in multistep syntheses?

Q. Advanced

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher Suzuki coupling efficiency (yield increase from 12% to 58%) .
  • Solvent selection : Use anhydrous DCM for moisture-sensitive steps to prevent aldehyde oxidation .
  • Temperature control : Maintain reactions at 0–5°C during aldehyde introduction to minimize side products .

How should contradictory biological activity data across structurally similar analogs be analyzed?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance GSK-3β inhibition by 3-fold) .
  • Selectivity profiling : Use kinase panel assays (e.g., 50-kinase screening) to identify off-target interactions .
  • Molecular docking : Validate binding poses with GSK-3β (PDB: 1I09) to explain potency variations .

What computational strategies are effective for predicting physicochemical properties or stability?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict solubility (logP ~2.5) and stability .
  • Molecular dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen bonding with TIP3P water models .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., aldehyde group) .

How can structure-activity relationships (SAR) guide the design of more potent analogs?

Q. Advanced

  • Core modifications : Introduce electron-deficient substituents (e.g., -NO₂, -CF₃) on the thiophene ring to enhance kinase binding (IC₅₀ improvement from 10 µM to 2 µM) .
  • Linker optimization : Replace oxadiazole with triazole to improve metabolic stability (t₁/₂ increase from 2h to 6h in liver microsomes) .
  • Bioisosteric replacement : Substitute dihydrodioxin with benzodioxole to maintain π-π stacking while reducing molecular weight .

What are the key stability challenges for this compound, and how can they be mitigated?

Q. Advanced

  • Aldehyde oxidation : Store under inert gas (N₂/Ar) at -20°C; add stabilizers like BHT (0.1% w/v) .
  • Hydrolysis susceptibility : Avoid aqueous buffers (use DMSO for stock solutions) .
  • Light sensitivity : Use amber vials and minimize UV exposure during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.